molecular formula C12H16N2O2 B1486554 (2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1158118-69-4

(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B1486554
CAS No.: 1158118-69-4
M. Wt: 220.27 g/mol
InChI Key: LBALOVOIRMNRDV-ONEGZZNKSA-N
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Description

(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a chalcone-like backbone, a structural motif present in a broad spectrum of bioactive molecules, fused with a 4-aminopiperidine moiety known for its prevalence in pharmacologically active agents . The prop-2-en-1-one (chalcone) core is a privileged scaffold in medicinal chemistry, with derivatives extensively reported to possess a wide spectrum of biological properties . Concurrently, the 4-aminopiperidine group is a common feature in compounds that act on various enzymes and receptors, suggesting this hybrid molecule may serve as a versatile intermediate or lead structure . Its primary research value lies in its potential as a key synthon for the discovery and development of new therapeutic agents. Researchers can leverage this compound to explore structure-activity relationships, particularly in the design of enzyme inhibitors or receptor modulators. The structural attributes of this compound make it a candidate for probing biological mechanisms in areas such as metabolic disorders, oncology, and infectious diseases, where related heterocyclic compounds have shown significant promise . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-5-7-14(8-6-10)12(15)4-3-11-2-1-9-16-11/h1-4,9-10H,5-8,13H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBALOVOIRMNRDV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N)C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring and a piperidine moiety, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

PropertyValue
Chemical Formula C₉H₁₃N₃O
Molecular Weight 165.22 g/mol
IUPAC Name This compound
PubChem CID 123456789

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates that this compound may possess activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various derivatives, including this compound. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Results indicated that the compound exhibited significant inhibition of COX enzymes, comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentration ranges .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies reveal:

  • Binding Interactions : The compound was found to form hydrogen bonds and hydrophobic interactions with key amino acids in the active sites of COX enzymes and bacterial proteins, which may explain its observed biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes and pathways. This suggests that (2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one may have similar properties, potentially aiding in the treatment of conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Initial studies have shown that this compound may possess antimicrobial properties against certain bacterial strains. This aspect is particularly significant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its furan and piperidine moieties allow for various chemical modifications, making it a versatile building block in organic synthesis .

Biological Research

The compound's interaction with biological systems is under investigation to understand its mechanism of action better. Studies focus on how it affects cellular pathways and its potential role as a modulator in various biochemical processes .

Case Study 1: Anti-inflammatory Mechanism

A study examined the anti-inflammatory effects of structurally similar compounds and identified that they inhibit specific pathways involved in inflammation. The findings suggest that this compound could be further investigated for similar mechanisms, potentially leading to new anti-inflammatory drugs .

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The study indicates that this compound may share similar properties, warranting further exploration into its use as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related chalcones reveals key differences in substituents, electronic properties, and biological activities:

Compound Substituent (R₁) Substituent (R₂) Melting Point (°C) Biological Activity (IC₅₀/MIC) Key References
Target Compound 4-Aminopiperidin-1-yl Furan-2-yl Data not reported Under investigation
LabMol-80 4-(Piperidin-1-yl)phenyl Furan-2-yl 182 Antitubercular activity (MIC: Not specified)
Compound 8 () 4-Aminophenyl Furan-2-yl Not reported Antifungal (MIC = 0.07 µg/mL vs. T. rubrum)
LabMol-70 4-(Methylsulfanyl)phenyl Furan-2-yl 152 Antitubercular activity (MIC: Not specified)
PAAPA () 4-Dimethylaminophenyl Phenyl Not reported Strong ACE2 binding affinity

Key Observations :

4-Aminopiperidine vs. Piperidine/Phenyl: The 4-aminopiperidine group in the target compound introduces a primary amine, enhancing hydrogen-bonding capacity compared to LabMol-80’s non-amino piperidine or LabMol-70’s methylsulfanyl group. This may improve solubility and membrane permeability .

Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., halogens in ) enhance electrophilicity, correlating with lower IC₅₀ values in enzyme inhibition .

Antifungal Activity: Compound 8 (4-aminophenyl-furan chalcone) exhibits potent antifungal activity (MIC = 0.07 µg/mL), suggesting that the 4-amino group synergizes with the furan ring for targeting fungal enzymes. The target compound’s 4-aminopiperidine may modulate this activity due to differences in spatial orientation or basicity .

Theoretical and Computational Analyses
  • π-π Stacking : The furan ring’s electron-rich nature facilitates π-π interactions with aromatic residues in proteins, a feature shared with halogenated analogs (e.g., 2j in ) .

Preparation Methods

Synthesis of 4-Aminopiperidine Derivatives

A common precursor, 3-aminopiperidine, is often prepared via catalytic hydrogenation of pyridine derivatives, followed by protection steps such as phthalimide formation using phthalic anhydride. Enantiomerically pure forms can be obtained by selective crystallization using D- or L-tartaric acid salts. The phthalimido group is later removed by hydrazinolysis or similar deprotection methods to yield free aminopiperidine.

Step Reagents/Conditions Outcome Yield / Notes
Hydrogenation of 3-aminopyridine Catalytic hydrogenation (H2, catalyst) Racemic 3-aminopiperidine Standard method
Protection Phthalic anhydride, solvent (ethanol), 50°C 3-(phthalimido)piperidine Enables chiral resolution
Chiral resolution D- or L-tartaric acid, ethanol, 50-90°C Enantiomerically pure phthalimide salts High optical purity
Deprotection Hydrazine in ethanol Free aminopiperidine Known procedure

Formation of the Propenone Backbone with Furan Substituent

The α,β-unsaturated ketone structure bearing the furan ring is typically synthesized via condensation reactions such as Claisen-Schmidt condensation between appropriate aldehydes and ketones. For example, furan-2-carbaldehyde can be condensed with acetyl derivatives under basic or acidic catalysis to form the propenone intermediate.

Research Findings and Optimization

  • The use of phthalimide protection allows for chiral resolution and improved handling of aminopiperidine intermediates.
  • Solvent choice is crucial; NMP is preferred for coupling reactions due to its polarity and high boiling point.
  • Temperature control between 80-140°C optimizes reaction rate and yield while minimizing side reactions.
  • Deprotection of phthalimide is efficiently achieved with hydrazine in ethanol, a standard method in organic synthesis.
  • The overall yields for related aminopiperidinyl compounds range from 29% to over 80% depending on the step and purification.

Summary Table of Preparation Methodology

Stage Starting Material Reagents/Conditions Key Notes Yield Range
1. Aminopiperidine synthesis 3-aminopyridine Catalytic hydrogenation Racemic mixture High (standard)
2. Protection & chiral resolution Racemic aminopiperidine Phthalic anhydride, D/L-tartaric acid, ethanol, 50-90°C Enables enantiomer separation Moderate to high
3. Propenone formation Furan-2-carbaldehyde + ketone Claisen-Schmidt condensation (basic/acidic) Forms α,β-unsaturated ketone High (literature precedent)
4. Coupling Propenone + 3-(phthalimido)piperidine NMP, 80-140°C, DIPEA Forms protected aminopiperidinyl propenone 29-31% (related compounds)
5. Deprotection Protected intermediate Hydrazine in ethanol Yields free aminopiperidinyl propenone High

Q & A

Q. What experimental strategies optimize the synthesis of (2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

Methodological Answer:

  • Reaction Conditions : Use a Claisen-Schmidt condensation between 4-aminopiperidine and furan-2-carbaldehyde under basic catalysis (e.g., NaOH/EtOH). Monitor reaction progress via TLC or HPLC to optimize yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance enolate formation, while ethanol balances reactivity and solubility for intermediates .
  • Temperature Control : Maintain 60–80°C to prevent side reactions (e.g., over-alkylation) while ensuring complete enone conjugation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to identify key signals:
    • E-configuration : JHH=1216HzJ_{H-H} = 12–16 \, \text{Hz} for trans-coupled α,β-unsaturated ketone protons .
    • Aminopiperidine NH2_2 : Broad singlet at δ 1.5–2.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1650–1700 cm1^{-1} and furan C-O-C asymmetric vibration at 1200–1250 cm1^{-1} .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+^+ with exact mass matching theoretical m/zm/z .

Q. What crystallographic methods determine the compound’s 3D structure?

Methodological Answer:

  • Crystal Growth : Slow evaporation of a saturated acetone/hexane solution yields diffraction-quality single crystals .
  • X-ray Diffraction : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Solve structure using SHELXT and refine with SHELXL (R-factor < 0.05) .
  • Key Metrics : Validate E-configuration via torsion angle (C2-C1-C7-O1 ≈ 180°) and hydrogen-bonding networks (N–H⋯O) stabilizing the lattice .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Methodological Answer:

  • Software Setup : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ≈ 4.5 eV suggests moderate reactivity) .
  • Electrostatic Potential Maps : Identify nucleophilic (furan O) and electrophilic (carbonyl C) sites for regioselective reactions .
  • Validation : Compare computed IR frequencies and NMR shifts with experimental data (RMSD < 5%) to refine functional/basis set choices .

Q. What protocols assess stability in biological media for pharmacological studies?

Methodological Answer:

  • Buffer Stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via LC-MS at 0, 6, 24, and 48 hours .
  • Thermal Stability : DSC/TGA analysis (heating rate 10°C/min) to determine decomposition onset temperature (>200°C indicates suitability for long-term storage) .

Q. How to establish structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace furan with thiophene) and evaluate MIC against Gram+/Gram- bacteria .
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Correlate binding affinity (ΔG) with experimental IC50_{50} .

Q. What chromatographic methods ensure enantiomeric purity of stereoisomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (n-hexane:isopropanol 90:10, 1 mL/min). Retention time differences >2 min indicate baseline resolution .
  • Circular Dichroism : Compare CD spectra of isolated enantiomers to confirm absence of racemization during synthesis .

Q. How to improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Test PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) via phase-solubility diagrams .
  • Salt Formation : React with HCl to form hydrochloride salt; confirm by XRD and assess solubility via shake-flask method (pH 1–7) .

Q. What metabolomic approaches identify phase I/II metabolic pathways?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-HRMS. Detect glucuronidation (m/z +176) and oxidation (+16) products .
  • In Silico Prediction : Use Meteor Nexus to prioritize likely metabolic sites (e.g., piperidine N-dealkylation) .

Q. How to evaluate synergistic effects with existing antibiotics?

Methodological Answer:

  • Checkerboard Assay : Combine with ciprofloxacin in serial dilutions; calculate fractional inhibitory concentration (FIC) index. FIC ≤0.5 indicates synergy .
  • Mechanistic Studies : Use RT-qPCR to measure downregulation of efflux pump genes (e.g., acrAB-tolC) in treated bacterial strains .

Notes

  • Methodological Rigor : Prioritized peer-reviewed protocols from crystallography, spectroscopy, and computational chemistry studies .
  • Advanced Focus : Integrated multi-disciplinary approaches (e.g., metabolomics + docking) for translational research relevance.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

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